D-Glucose, 4,6-O-(1-carboxyethylidene)-
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Overview
Description
D-Glucose, 4,6-O-(1-carboxyethylidene)- is an organic compound belonging to the class of pyranodioxins. It is a polycyclic compound containing a pyran ring fused to a dioxin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 4,6-O-(1-carboxyethylidene)- typically involves the reaction of D-glucose with pyruvic acid under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the glucose and the pyruvic acid, resulting in the formation of the 4,6-O-(1-carboxyethylidene) derivative .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-Glucose, 4,6-O-(1-carboxyethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic group to an alcohol.
Substitution: The acetal linkage can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
D-Glucose, 4,6-O-(1-carboxyethylidene)- has several scientific research applications, including:
Chemistry: Used as a model compound to study acetal formation and reactivity.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mechanism of Action
The mechanism of action of D-Glucose, 4,6-O-(1-carboxyethylidene)- involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes like xanthan lyase, which catalyzes the cleavage of the acetal linkage. This interaction can influence various biochemical processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-O-(1-carboxyethylidene)-beta-D-galactopyranose: Similar structure but derived from galactose instead of glucose.
4,6-O-(1-carboxyethylidene)-alpha-D-mannopyranose: Similar structure but derived from mannose.
Uniqueness
D-Glucose, 4,6-O-(1-carboxyethylidene)- is unique due to its specific acetal linkage and the presence of both glucose and pyruvic acid moieties.
Properties
CAS No. |
100570-42-1 |
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Molecular Formula |
C9H14O8 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(4R,5R)-4-[(1R,2R)-1,2-dihydroxy-3-oxopropyl]-5-hydroxy-2-methyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(14)15)16-3-5(12)7(17-9)6(13)4(11)2-10/h2,4-7,11-13H,3H2,1H3,(H,14,15)/t4-,5+,6+,7+,9?/m0/s1 |
InChI Key |
CPYGZHZHCMBSSI-BLELIYKESA-N |
Isomeric SMILES |
CC1(OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O)C(=O)O |
Canonical SMILES |
CC1(OCC(C(O1)C(C(C=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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